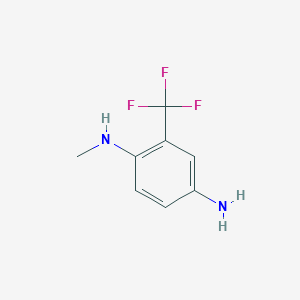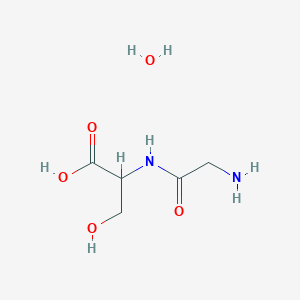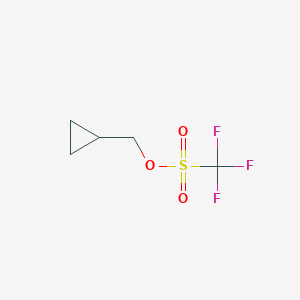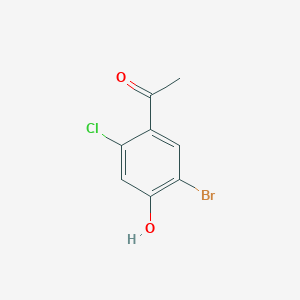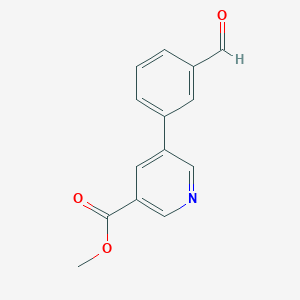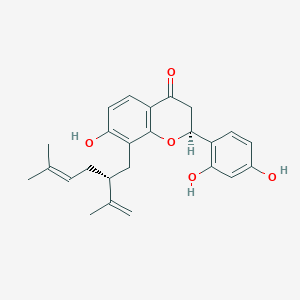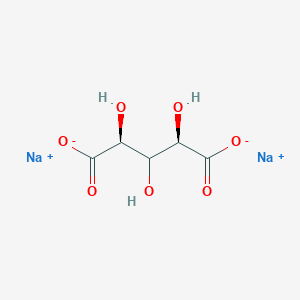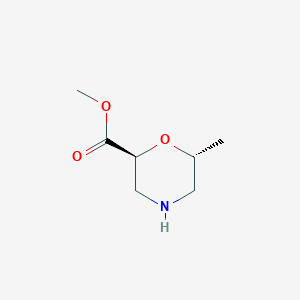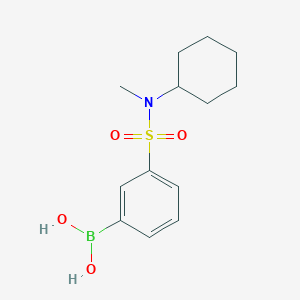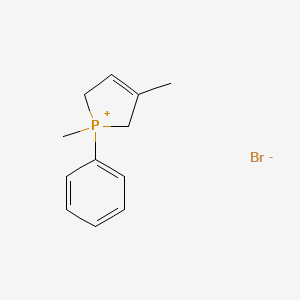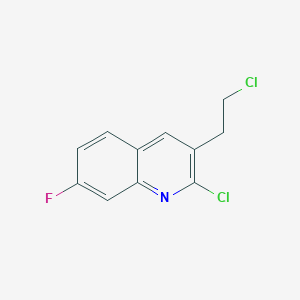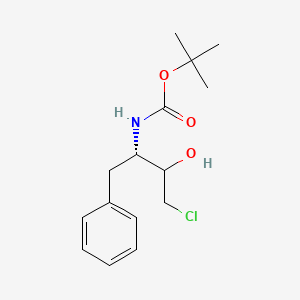
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a chiral center, which is further substituted with a phenyl group, a hydroxyl group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the following steps:
Formation of the Intermediate: The starting material, (2S)-4-chloro-3-hydroxy-1-phenylbutan-2-amine, is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate.
Curtius Rearrangement: The acyl azide intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of an isocyanate derivative.
Trapping of the Isocyanate: The isocyanate derivative is then trapped with tert-butyl alcohol to yield the final product, this compound.
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler analogue used as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Methyl carbamate: Used in similar applications but with different reactivity and stability profiles.
Uniqueness
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to its chiral center and the presence of multiple functional groups, which provide diverse reactivity and potential applications in various fields of research and industry. Its ability to act as a protecting group while also participating in other chemical reactions makes it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H22ClNO3 |
|---|---|
Poids moléculaire |
299.79 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13?/m0/s1 |
Clé InChI |
GFGQSTIUFXHAJS-UEWDXFNNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(CCl)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


